(S)-2-氨基-2-(氧杂环丁烷-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

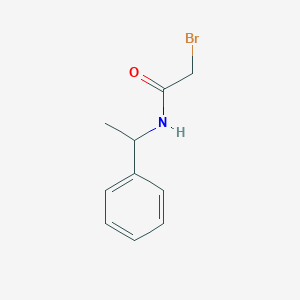

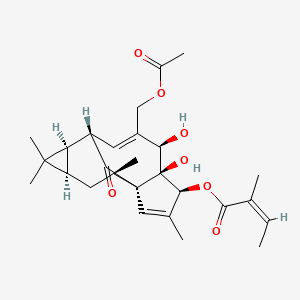

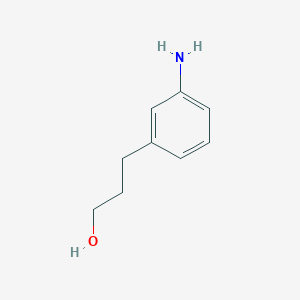

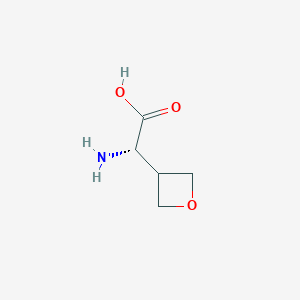

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring

科学研究应用

新型杂环氨基酸衍生物的合成

“(S)-2-氨基-2-(氧杂环丁烷-3-基)乙酸”可用于合成含有氮杂环丁烷和氧杂环丁烷环的新型杂环氨基酸衍生物 . 该过程包括DBU催化的Horner–Wadsworth–Emmons反应,随后用NH-杂环进行氮杂-迈克尔加成反应 .

铃木-宫浦交叉偶联反应

该化合物也可用于铃木-宫浦交叉偶联反应 . 该反应用于在两种不同类型的有机化合物之间形成碳-碳键 .

官能化3-取代的3-(乙酰氧基甲基)氮杂环丁烷的合成

“(S)-2-氨基-2-(氧杂环丁烷-3-基)乙酸”可用于合成官能化3-取代的3-(乙酰氧基甲基)氮杂环丁烷 . 该过程涉及使用(N-Boc-氮杂环丁烷-3-亚基)乙酸酯作为起始原料 .

3-取代的3-(乙酰氧基甲基)氧杂环丁烷化合物的合成

该化合物也可用于合成3-取代的3-(乙酰氧基甲基)氧杂环丁烷化合物 . 该过程涉及使用2-(氧杂环丁烷-3-亚基)乙酸甲酯 .

物理化学和代谢特性评价

“(S)-2-氨基-2-(氧杂环丁烷-3-基)乙酸”及其衍生物可用于评价物理化学和代谢特性 . 这在药物发现和开发领域特别有用 .

生物活性

氮杂环丁烷,作为氮杂杂环分子中的药效团亚基,用于多种天然和合成产品,表现出多种生物活性 . 由于“(S)-2-氨基-2-(氧杂环丁烷-3-基)乙酸”含有氧杂环丁烷环,它也可能具有潜在的生物活性 .

作用机制

Target of Action

The primary targets of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The specific mode of action of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds are known to interact with their targets in a way that improves the drug’s physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

The exact biochemical pathways affected by (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds have been shown to influence various biochemical pathways due to their ability to improve the physicochemical properties of drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The specific molecular and cellular effects of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds are known to improve the physicochemical properties of drugs, which can lead to enhanced efficacy and stability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (S)-2-Amino-2-(oxetan-3-yl)acetic acidIt is known that the physicochemical properties of oxetane-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with oxetan-3-one, which is converted to oxetan-3-ylidene acetate.

Aza-Michael Addition: The oxetan-3-ylidene acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for (S)-2-Amino-2-(oxetan-3-yl)acetic acid are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetan-

属性

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。